Ethoxydimethylvinylsilane

Description

The exact mass of the compound Dimethylethoxyvinylsilane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8963. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

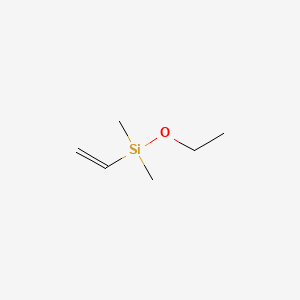

2D Structure

3D Structure

Properties

IUPAC Name |

ethenyl-ethoxy-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14OSi/c1-5-7-8(3,4)6-2/h6H,2,5H2,1,3-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEWCZPTVOYXPGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](C)(C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

70364-11-3 | |

| Record name | Silane, ethenylethoxydimethyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70364-11-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0063812 | |

| Record name | Silane, ethenylethoxydimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5356-83-2 | |

| Record name | Vinyldimethylethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5356-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, ethenylethoxydimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005356832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethoxydimethylvinylsilane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8963 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Silane, ethenylethoxydimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, ethenylethoxydimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethoxydimethylvinylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.946 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure of Ethoxydimethylvinylsilane

Abstract: This technical guide provides a comprehensive analysis of the molecular structure of ethoxydimethylvinylsilane (CAS No. 5356-82-3), a versatile organosilicon compound. We will delve into its chemical identity, structural properties, synthesis, reactivity, and key applications, particularly its role as a coupling agent and in polymer chemistry. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of this compound's molecular characteristics and functionalities.

Introduction: Chemical Identity and Significance

This compound, also known by synonyms such as vinyldimethylethoxysilane and dimethylethoxyvinylsilane, is an organosilane compound with significant industrial and research applications.[1][2] Its unique molecular structure, featuring both organic and silicate components, allows it to act as a bridge between different materials, making it invaluable in a variety of chemical processes.[3]

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Reference |

| IUPAC Name | ethenyl-ethoxy-dimethylsilane | [4] |

| CAS Number | 5356-83-2 | [1][5] |

| Molecular Formula | C6H14OSi | [1][5] |

| Molecular Weight | 130.26 g/mol | [1][5] |

| Boiling Point | 99.0 °C at 760 mmHg | [5] |

| Density | 0.8 g/cm³ | [5] |

| Flash Point | -3.3 °C | [5] |

Molecular Structure and Spectroscopic Characterization

The molecular structure of this compound is central to its functionality. It consists of a central silicon atom bonded to two methyl groups, one ethoxy group, and one vinyl group.[3]

-

Silicon (Si): The tetrahedral silicon atom forms the backbone of the molecule.

-

Methyl Groups (-CH3): Two methyl groups are directly attached to the silicon atom.

-

Ethoxy Group (-OCH2CH3): This functional group is susceptible to hydrolysis, a key step in its action as a coupling agent.[6][7]

-

Vinyl Group (-CH=CH2): This unsaturated group is highly reactive and can participate in polymerization and cross-linking reactions.[2][3]

The SMILES notation for this compound is CCO--INVALID-LINK--(C)C=C.[4][8]

Spectroscopic Analysis

Spectroscopic methods are essential for confirming the structure of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would show distinct signals corresponding to the protons of the vinyl, ethoxy, and methyl groups, providing information about their chemical environment and connectivity.[9]

-

¹³C NMR: The carbon NMR spectrum would reveal the different carbon environments within the molecule.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum of this compound exhibits characteristic absorption bands that correspond to the vibrations of its functional groups.[10] Key vibrations include Si-O-C stretching, C=C stretching of the vinyl group, and C-H stretching of the methyl and ethoxy groups.[11] The region below 1500 cm⁻¹ is known as the fingerprint region and provides a unique pattern for the molecule.[12]

-

Synthesis and Reactivity

Synthesis

A common method for synthesizing this compound involves the reaction of dimethylvinylchlorosilane with ethanol.[3] This reaction produces this compound and hydrochloric acid as a byproduct. The process requires careful control of reaction conditions to ensure high yield and purity, followed by purification steps like distillation.[3]

Caption: Synthesis workflow of this compound.

Reactivity

The reactivity of this compound is dictated by its two main functional components: the ethoxy group and the vinyl group.

-

Hydrolysis of the Ethoxy Group: The ethoxy group can be hydrolyzed in the presence of water to form a reactive silanol group (-Si-OH).[7] This is the first step in its function as a coupling agent, allowing it to bond with inorganic surfaces.[6][13]

-

Reactions of the Vinyl Group: The vinyl group allows the molecule to undergo polymerization and cross-linking reactions.[3] This makes it a valuable monomer or co-monomer in the synthesis of silicone polymers and other materials.[2]

Applications in Research and Industry

The dual functionality of this compound makes it a versatile compound with numerous applications.

Coupling Agent

As a silane coupling agent, it forms a durable bond between organic and inorganic materials.[13] The ethoxy group reacts with inorganic substrates like glass fibers, silica, and metal oxides, while the vinyl group can copolymerize with an organic polymer matrix.[7][14] This enhances adhesion and improves the mechanical and thermal properties of composite materials.[2][15][16]

Caption: Mechanism of action as a coupling agent.

Polymer Chemistry

This compound is a key raw material in the production of vinyl silicone fluids and silicone resins.[17] It can act as an end-capping reagent to control polymer chain length or be incorporated into the polymer backbone to introduce vinyl functionality for subsequent cross-linking.[17] This is crucial for producing silicone elastomers and rubbers with desirable properties like flexibility, elasticity, and heat resistance.[2][18]

Surface Modification

It is used to modify the surface of various materials to impart desired properties.[19] For example, it can be used to create hydrophobic coatings.[14]

Safety and Handling

This compound is a flammable liquid and can cause irritation to the eyes, skin, and respiratory system.[18] It is essential to handle this chemical with appropriate personal protective equipment (PPE), including gloves, goggles, and respiratory protection, in a well-ventilated area.[3] It should be stored in a cool, dry place away from sources of ignition and incompatible materials like strong oxidizing agents and acids.[3] Always refer to the Safety Data Sheet (SDS) for complete safety and handling information.[3]

Conclusion

This compound is a valuable organosilicon compound with a unique molecular structure that enables its diverse applications. Its ability to bridge organic and inorganic materials makes it an essential coupling agent in the production of high-performance composites. Furthermore, its role in polymer chemistry allows for the synthesis of advanced silicone materials with tailored properties. A thorough understanding of its molecular structure, reactivity, and safe handling is crucial for its effective utilization in research and industrial settings.

References

- 1. scbt.com [scbt.com]

- 2. innospk.com [innospk.com]

- 3. Exploring the Transformative Benefits of this compound in Modern Chemical Applications-Zhejiang Jiancheng New Materials Co., Ltd. [en.jcslc.com]

- 4. Dimethylethoxyvinylsilane, 97% | Fisher Scientific [fishersci.ca]

- 5. nbinno.com [nbinno.com]

- 6. shinetsusilicone-global.com [shinetsusilicone-global.com]

- 7. benchchem.com [benchchem.com]

- 8. PubChemLite - this compound (C6H14OSi) [pubchemlite.lcsb.uni.lu]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. gelest.com [gelest.com]

- 12. m.youtube.com [m.youtube.com]

- 13. VINYLDIMETHYLETHOXYSILANE | [gelest.com]

- 14. (Macro)molecules with anchoring moieties: a versatile chemistry to tune the surface properties - specific polymers [specificpolymers.com]

- 15. innospk.com [innospk.com]

- 16. Shin-Etsu Silicone : Silane coupling agents [shinetsusilicone-global.com]

- 17. specialchem.com [specialchem.com]

- 18. innospk.com [innospk.com]

- 19. nbinno.com [nbinno.com]

A Comprehensive Technical Guide to the Synthesis of Ethoxydimethylvinylsilane

Abstract

Ethoxydimethylvinylsilane is a pivotal organosilane compound, valued for its dual reactivity stemming from the vinyl and ethoxy functionalities. This guide provides an in-depth exploration of its synthesis from dimethylvinylchlorosilane and ethanol. We will delve into the reaction's core principles, present a detailed, field-tested experimental protocol, and discuss the critical aspects of purification and characterization. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a thorough and practical understanding of this synthesis.

Introduction: The Significance of this compound

This compound (EDMVS) is a versatile silane that serves as a crucial building block in a multitude of chemical applications. Its unique molecular architecture, featuring both a hydrolyzable ethoxy group and a polymerizable vinyl group, allows it to act as an effective coupling agent, surface modifier, and monomer in the synthesis of advanced materials.[1] In industries ranging from coatings and adhesives to electronics and pharmaceuticals, EDMVS is instrumental in enhancing product performance by improving adhesion, weather resistance, and durability.[1] A robust and well-understood synthesis route is paramount for ensuring the high purity and consistent quality required for these demanding applications.

The most direct and industrially relevant synthesis of this compound involves the reaction of dimethylvinylchlorosilane with ethanol.[1] This process is favored for its high atom economy and the relatively straightforward nature of the reaction. This guide will provide a comprehensive examination of this synthetic pathway.

The Synthesis Pathway: From Chlorosilane to Ethoxysilane

Core Reaction Principles

The synthesis of this compound from dimethylvinylchlorosilane is a classic nucleophilic substitution reaction at a silicon center. The oxygen atom of ethanol, acting as a nucleophile, attacks the electrophilic silicon atom of dimethylvinylchlorosilane. This results in the displacement of the chloride ion and the formation of a new silicon-oxygen bond, yielding the desired this compound and hydrochloric acid (HCl) as a byproduct.[1]

The reaction is typically carried out in the presence of a tertiary amine, such as triethylamine or pyridine. The amine serves as a hydrogen chloride scavenger, neutralizing the HCl as it is formed. This is crucial for two reasons: firstly, it drives the reaction to completion by removing a product, and secondly, it prevents the acidic HCl from catalyzing undesirable side reactions, such as the polymerization of the vinyl group or the cleavage of the newly formed Si-O-Et bond.

Reaction Mechanism

The mechanism can be broken down into two primary steps, as illustrated in the diagram below:

-

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of ethanol attacks the silicon atom of dimethylvinylchlorosilane.

-

Proton Transfer and Chloride Elimination: The tertiary amine deprotonates the resulting oxonium ion, and the chloride ion is eliminated, forming the stable this compound and the amine hydrochloride salt.

Caption: Reaction mechanism for the synthesis of this compound.

Detailed Experimental Protocol

This protocol outlines a laboratory-scale synthesis of this compound.

Materials and Equipment:

-

Three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, condenser, and nitrogen inlet.

-

Dimethylvinylchlorosilane (reactant)

-

Anhydrous ethanol (reactant)

-

Anhydrous triethylamine (HCl scavenger)

-

Anhydrous diethyl ether (solvent)

-

Heating mantle

-

Ice bath

-

Filtration apparatus

-

Rotary evaporator

-

Fractional distillation apparatus

Procedure:

-

Reaction Setup: Assemble the three-neck flask under a nitrogen atmosphere. Ensure all glassware is thoroughly dried to prevent hydrolysis of the chlorosilane.

-

Reagent Charging: Charge the flask with anhydrous diethyl ether, anhydrous ethanol, and anhydrous triethylamine. Begin stirring and cool the mixture in an ice bath.

-

Addition of Chlorosilane: Slowly add dimethylvinylchlorosilane dropwise from the dropping funnel to the stirred solution. Maintain the temperature below 10°C during the addition to control the exothermic reaction.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for several hours to ensure the reaction goes to completion.

-

Work-up: The reaction mixture will contain the desired product and triethylamine hydrochloride precipitate. Filter the mixture to remove the salt. Wash the salt with a small amount of anhydrous diethyl ether to recover any entrained product.

-

Solvent Removal: Combine the filtrate and the washings. Remove the diethyl ether using a rotary evaporator.

-

Purification: Purify the crude this compound by fractional distillation under atmospheric pressure. Collect the fraction boiling in the expected range for this compound.

Caption: Workflow for the synthesis of this compound.

Purification and Characterization

Purification by Fractional Distillation

Fractional distillation is the primary method for purifying this compound.[1] This technique separates components of a liquid mixture based on their different boiling points. The purity of the final product is highly dependent on the efficiency of the distillation column.

| Parameter | Value |

| Boiling Point | 93-99 °C |

| Pressure | Atmospheric |

Table 1: Distillation Parameters for this compound.

Characterization Techniques

The identity and purity of the synthesized this compound should be confirmed using modern analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2][3]

-

GC-MS: This technique separates the components of the sample and provides a mass spectrum for each.[2][4] The retention time in the gas chromatogram is indicative of the compound, and the mass spectrum provides a fragmentation pattern that can be used to confirm the molecular structure.

-

NMR Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure.[5][6] The chemical shifts, integration, and coupling patterns of the protons and carbons in the molecule are unique and can be used to definitively identify the compound.

| Technique | Expected Results |

| GC-MS | A major peak corresponding to the molecular weight of this compound (130.26 g/mol ). |

| ¹H NMR | Signals corresponding to the vinyl protons, the ethoxy group protons (methylene and methyl), and the silicon-methyl protons. |

| ¹³C NMR | Resonances for the vinyl carbons, the ethoxy carbons, and the silicon-methyl carbons. |

Table 2: Expected Analytical Data for this compound.

Safety Considerations

Dimethylvinylchlorosilane is a highly flammable, corrosive, and moisture-sensitive compound.[7][8] It reacts violently with water and alcohols, releasing toxic hydrogen chloride gas.[7][9] Therefore, it is imperative to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.[8][10][11] All equipment must be properly grounded to prevent static discharge, and non-sparking tools should be used.[7][10] The reaction should be conducted under an inert atmosphere (e.g., nitrogen) to prevent contact with atmospheric moisture.[10]

Conclusion

The synthesis of this compound from dimethylvinylchlorosilane and ethanol is a well-established and efficient method. By carefully controlling the reaction conditions, particularly temperature and moisture, and employing a suitable hydrogen chloride scavenger, a high yield of the desired product can be obtained. Proper purification by fractional distillation and thorough characterization using techniques like GC-MS and NMR are essential to ensure the final product meets the high-purity standards required for its various applications. Adherence to strict safety protocols is paramount throughout the entire process due to the hazardous nature of the starting materials.

References

- 1. Exploring the Transformative Benefits of this compound in Modern Chemical Applications-Zhejiang Jiancheng New Materials Co., Ltd. [en.jcslc.com]

- 2. benchchem.com [benchchem.com]

- 3. GC-MS and NMR spectroscopy based metabolite profiling of Panchvalkal kwath (polyherbal formulation) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. phytojournal.com [phytojournal.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. fishersci.fi [fishersci.fi]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. fishersci.com [fishersci.com]

- 10. gelest.com [gelest.com]

- 11. echemi.com [echemi.com]

An In-Depth Technical Guide to Ethoxydimethylvinylsilane: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of Ethoxydimethylvinylsilane (CAS No. 5356-83-2), a versatile organosilicon compound. Designed for researchers, chemists, and materials scientists, this document delves into the fundamental chemical properties, synthesis protocols, reaction mechanisms, and key industrial applications of this important silane. We will explore its role as a molecular bridge in composites and adhesives, a critical crosslinker in silicone elastomers, and a surface modifier for inorganic materials, supported by detailed experimental protocols and mechanistic insights.

Core Concepts: Identification and Physicochemical Properties

This compound is a bifunctional molecule featuring both a hydrolyzable ethoxy group and a reactive vinyl group. This unique structure allows it to chemically interface between inorganic surfaces and organic polymer matrices, making it an indispensable component in advanced materials.[1]

Chemical Identity

-

Chemical Name: this compound

-

CAS Number: 5356-83-2[2]

-

Molecular Formula: C₆H₁₄OSi[2]

-

Synonyms: Dimethylethoxyvinylsilane, Vinyldimethylethoxysilane, Silane, ethenylethoxydimethyl-, DiMethylethoxyvinylsilane.[2][3]

Physicochemical Data

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are fundamental to its handling, storage, and application.

| Property | Value | Source(s) |

| Molecular Weight | 130.26 g/mol | [2] |

| Appearance | Colorless, transparent liquid | [4] |

| Odor | Pungent | [4] |

| Boiling Point | 99 °C at 760 mmHg | |

| Flash Point | -23 °C | [4] |

| Solubility | Soluble in common organic solvents | [5] |

| Thermal Stability | Exhibits excellent thermal stability | [5] |

Synthesis and Characterization

The primary industrial synthesis of this compound involves the controlled reaction of dimethylvinylchlorosilane with ethanol. This reaction is a nucleophilic substitution at the silicon center, producing the desired product and hydrochloric acid (HCl) as a byproduct.

General Synthesis Protocol

This protocol outlines a laboratory-scale synthesis. All operations should be conducted in a well-ventilated fume hood using anhydrous techniques, as the chlorosilane reactant is sensitive to moisture.

Materials:

-

Dimethylvinylchlorosilane

-

Anhydrous Ethanol

-

Anhydrous Toluene (or other inert solvent)

-

Triethylamine (or other HCl scavenger)

-

Nitrogen gas supply

-

Standard glass reaction setup (round-bottom flask, condenser, dropping funnel, magnetic stirrer)

Procedure:

-

Setup: Assemble a dry, nitrogen-flushed three-neck round-bottom flask equipped with a magnetic stirrer, a condenser, and a pressure-equalizing dropping funnel.

-

Charging the Reactor: Charge the flask with anhydrous ethanol and an equimolar amount of triethylamine, dissolved in anhydrous toluene.

-

Reactant Addition: Cool the flask in an ice bath. Slowly add an equimolar amount of dimethylvinylchlorosilane via the dropping funnel to the stirred ethanol solution. Maintain the temperature below 10 °C during the addition to control the exothermic reaction.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours to ensure the reaction goes to completion.

-

Workup: The triethylamine hydrochloride salt will precipitate. Filter the mixture to remove the salt.

-

Purification: The filtrate contains the product, solvent, and any excess reactants. Purify the this compound by fractional distillation under atmospheric pressure.

Reaction Mechanism

The synthesis proceeds via a standard nucleophilic substitution mechanism at the silicon atom.

Caption: Synthesis of this compound.

Core Applications and Mechanisms of Action

The dual functionality of this compound is the cornerstone of its utility. The ethoxy group provides a pathway for bonding to inorganic substrates, while the vinyl group allows for incorporation into organic polymer chains.

Adhesion Promotion and Coupling Agent in Composites

This compound serves as a molecular bridge at the interface between an inorganic filler/reinforcement (e.g., glass fibers, silica) and an organic polymer matrix. This coupling action significantly improves the mechanical properties and moisture resistance of the composite material.[1][6]

Mechanism of Action: The process occurs in two primary steps:

-

Hydrolysis: In the presence of water, the ethoxy group hydrolyzes to form a reactive silanol group (Si-OH).

-

Condensation: The silanol group condenses with hydroxyl groups on the surface of the inorganic substrate, forming stable covalent siloxane (Si-O-Substrate) bonds. The vinyl group remains oriented towards the polymer matrix, ready to react.[7]

References

- 1. Vinyl Silanes as crosslinking agent, adhesion promoter and surface modifier | SiSiB SILICONES [sinosil.com]

- 2. scbt.com [scbt.com]

- 3. innospk.com [innospk.com]

- 4. innospk.com [innospk.com]

- 5. Exploring the Transformative Benefits of this compound in Modern Chemical Applications-Zhejiang Jiancheng New Materials Co., Ltd. [en.jcslc.com]

- 6. Influence of silane coupling agent on the mechanical performance of flowable fibre-reinforced dental composites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. stuk.solutions [stuk.solutions]

Thermal stability and decomposition of Ethoxydimethylvinylsilane

An In-Depth Technical Guide to the Thermal Stability and Decomposition of Ethoxydimethylvinylsilane

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (EDMVS) is a versatile organosilicon compound that holds a significant position in advanced materials science. Its molecular structure, featuring a reactive vinyl group and a hydrolyzable ethoxy group attached to a silicon atom, makes it a valuable crosslinking agent, coupling agent, and monomer.[1][2] EDMVS is integral to the synthesis of durable polymers, coatings, adhesives, and electronic materials where it enhances adhesion, durability, and resistance to environmental factors.[1] A critical parameter governing its application and processing is its thermal stability. Understanding the behavior of EDMVS at elevated temperatures, its decomposition threshold, and the resulting byproducts is paramount for ensuring material integrity, predicting product lifetime, and optimizing manufacturing processes. This guide provides a comprehensive technical overview of the methodologies used to characterize the thermal properties of EDMVS, delving into its stability profile and decomposition pathways.

Physicochemical Properties of this compound

A foundational understanding of the material begins with its basic physicochemical properties. These data are essential for handling, storage, and designing experimental parameters.

| Property | Value | Reference(s) |

| CAS Number | 5356-83-2 | [3] |

| Molecular Formula | C₆H₁₄OSi | [3] |

| Molecular Weight | 130.26 g/mol | [3] |

| Boiling Point | 99-100 °C | [2] |

| Density | 0.790 g/mL at 20 °C | [2] |

| Flash Point | 4 °C | [2] |

| Refractive Index | 1.3983 at 20 °C | [2] |

| Alternate Names | Vinyldimethylethoxysilane, Dimethylethoxyvinylsilane | [2][3] |

Core Methodologies for Thermal Analysis

To comprehensively evaluate the thermal stability of this compound, a multi-faceted analytical approach is required. The primary techniques employed are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These methods provide complementary information on mass loss and energetic transitions as a function of temperature.

Thermogravimetric Analysis (TGA)

TGA is the cornerstone for determining the thermal stability of a material. It measures the change in mass of a sample as it is subjected to a controlled temperature program in a specific atmosphere.[4] This analysis directly reveals the onset temperature of decomposition and the kinetics of the degradation process.

-

Instrument Preparation: Ensure the TGA instrument, including the microbalance and furnace, is calibrated according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, inert TGA pan (e.g., alumina or platinum).

-

Atmosphere Selection: Purge the furnace with the desired gas at a constant flow rate (e.g., 60 mL/min).[5]

-

Inert Atmosphere (Nitrogen or Argon): To study the intrinsic thermal decomposition pathway without oxidative influence.

-

Oxidative Atmosphere (Air): To evaluate stability in a processing environment where oxygen is present.

-

-

Temperature Program:

-

Equilibrate the sample at a starting temperature (e.g., 30 °C).

-

Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition (e.g., 800 °C).[5]

-

-

Data Acquisition: Continuously record the sample mass as a function of temperature and time.

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature to generate the TGA curve.

-

Calculate the first derivative of the TGA curve (DTG curve) to identify the temperature of the maximum rate of mass loss (Tmax), which signifies the peak decomposition temperature.[5]

-

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[6][7] It is used to detect thermal transitions such as melting, crystallization, and glass transitions, which can provide insights into the material's physical state changes before decomposition.[8]

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Preparation: Place a small amount of this compound (2-5 mg) into a hermetically sealed aluminum DSC pan to prevent volatilization before decomposition.

-

Atmosphere: Maintain a constant inert gas flow (e.g., nitrogen at 50 mL/min) through the sample chamber.

-

Temperature Program (Heat-Cool-Heat Cycle):

-

First Heating Scan: Ramp the temperature from ambient to a point just below the onset of decomposition (determined by TGA) at a controlled rate (e.g., 10 °C/min). This scan removes any prior thermal history.

-

Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) back to the starting temperature.

-

Second Heating Scan: Reheat the sample at the same controlled rate (e.g., 10 °C/min). This scan provides data on the intrinsic thermal properties of the material.[7]

-

-

Data Analysis: Plot the heat flow versus temperature. Endothermic events (like melting) and exothermic events (like decomposition or curing) will appear as peaks or shifts in the baseline.[7][8]

Elucidation of Decomposition Pathways and Products

While TGA and DSC define when a material degrades, they do not identify what it degrades into. For this, Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) is the definitive analytical technique.

Decomposition Mechanisms of Organosilanes

The thermal decomposition of organosilicon compounds is a complex process involving the cleavage of the weakest bonds at a given temperature.[9] For this compound, several bond dissociation pathways are possible:

-

Si-C Bond Cleavage: The Si-Vinyl or Si-Methyl bonds can break, leading to the formation of radical species. The initial step in the pyrolysis of similar compounds like tetramethylsilane is the homolytic cleavage of a Si-C bond.[10]

-

Si-O and C-O Bond Cleavage: The ethoxy group can decompose via cleavage of the Si-O or the C-O bond.

-

Rearrangements and Eliminations: Initial radical products can undergo subsequent reactions, including hydrogen abstraction, rearrangements, and elimination of stable molecules like ethylene, methane, or hydrogen gas.[10] The formation of reactive intermediates such as silenes (compounds with Si=C double bonds) is a known phenomenon in the pyrolysis of organosilanes.[10][11][12]

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

Py-GC/MS is a powerful method for identifying the fragments produced during thermal decomposition.[13] A sample is heated rapidly to a high temperature in an inert atmosphere, and the resulting volatile products (pyrolyzates) are immediately separated by gas chromatography and identified by mass spectrometry.[13][14]

-

Sample Preparation: A small amount of the liquid sample (typically in the microgram range) is placed into a pyrolysis sample cup.

-

Pyrolysis Program:

-

The sample cup is introduced into the pyrolyzer, which is interfaced directly with the GC injector.

-

The sample is rapidly heated to the desired pyrolysis temperature (e.g., 700 °C, selected based on TGA data) and held for a short duration (e.g., 10-20 seconds).

-

-

Gas Chromatography (GC):

-

The volatile decomposition products are swept by a carrier gas (e.g., helium) into the GC column.

-

The components are separated based on their boiling points and affinity for the column's stationary phase using a specific temperature program (e.g., start at 40 °C, ramp to 300 °C).

-

-

Mass Spectrometry (MS):

-

As components elute from the GC column, they enter the mass spectrometer.

-

They are ionized (typically by electron impact), and the resulting fragment ions are separated by their mass-to-charge ratio.

-

-

Data Analysis: The resulting mass spectrum for each separated peak is compared against a spectral library (e.g., NIST) to identify the individual decomposition products.

Potential Decomposition Products

Based on the structure of this compound, the following table summarizes the likely decomposition products that could be identified via Py-GC/MS.

| Product Class | Example Compounds | Likely Origin |

| Hydrocarbons | Methane, Ethane, Ethylene, Benzene | Cleavage of methyl and vinyl groups; subsequent reactions |

| Alcohols | Ethanol | Cleavage of the Si-O or O-C₂H₅ bond |

| Silanes | Dimethylvinylsilane, Ethoxydimethylsilane | Radical recombination or hydrogen abstraction |

| Siloxanes | Hexamethyldisiloxane, various cyclic and linear siloxanes | Rearrangement and condensation reactions of silicon-containing fragments |

| Silenes/Silylenes | Dimethylsilene (Me₂Si=CH₂) | Intermediate species formed during high-temperature decomposition[10] |

Visualized Workflows and Pathways

Integrated Thermal Analysis Workflow

The following diagram illustrates the logical workflow for a comprehensive thermal characterization study.

Plausible Initial Decomposition Steps

This diagram outlines potential initial bond cleavage events during the thermal decomposition of this compound.

Conclusion

This compound exhibits robust thermal stability, a key characteristic for its wide-ranging applications in material science. A comprehensive evaluation of this stability requires a synergistic approach, employing TGA to define decomposition temperatures, DSC to observe physical transitions, and Py-GC/MS to elucidate the complex array of decomposition products. The degradation mechanism is intricate, initiated by the homolytic cleavage of its covalent bonds, leading to a cascade of radical reactions that produce a variety of smaller hydrocarbon and silicon-containing species. The methodologies and insights presented in this guide provide a robust framework for researchers and developers to accurately characterize the thermal properties of this compound, enabling the informed design and application of next-generation materials.

References

- 1. Exploring the Transformative Benefits of this compound in Modern Chemical Applications-Zhejiang Jiancheng New Materials Co., Ltd. [en.jcslc.com]

- 2. VINYLDIMETHYLETHOXYSILANE | [gelest.com]

- 3. scbt.com [scbt.com]

- 4. Thermogravimetric analysis ppt | PPTX [slideshare.net]

- 5. mdpi.com [mdpi.com]

- 6. azom.com [azom.com]

- 7. DSC Analysis of Polymers | Thermal | EAG Laboratories [eag.com]

- 8. youtube.com [youtube.com]

- 9. Chemical Recycling of High-Molecular-Weight Organosilicon Compounds in Supercritical Fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. Organosilicon chemistry - Wikipedia [en.wikipedia.org]

- 12. lkouniv.ac.in [lkouniv.ac.in]

- 13. Pyrolysis-GC-MS | Pyrolysis Gas Chromatography | EAG Laboratories [eag.com]

- 14. archimer.ifremer.fr [archimer.ifremer.fr]

An In-depth Technical Guide to the Solubility of Ethoxydimethylvinylsilane in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of ethoxydimethylvinylsilane in a variety of common organic solvents. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the molecular interactions governing solubility, offers a detailed, categorized solubility profile, and presents a robust experimental protocol for determining miscibility. By synthesizing theoretical principles with practical, field-proven methodologies, this guide serves as an essential resource for the effective application and handling of this compound.

Introduction to this compound: A Versatile Silane Coupling Agent

This compound (CAS No. 5356-83-2) is a valuable organosilicon compound characterized by the presence of an ethoxy group, two methyl groups, and a vinyl group attached to a central silicon atom.[1][2] This unique molecular architecture imparts a dual reactivity that makes it a highly effective coupling agent and surface modifier. The vinyl group provides a site for polymerization and cross-linking reactions, while the ethoxy group can be hydrolyzed to form silanols, which can then condense with hydroxyl groups on the surfaces of inorganic materials.[1] This ability to bridge organic and inorganic materials has led to its widespread use in adhesives, sealants, coatings, and as a key component in the synthesis of silicone-based polymers.[3][4] A thorough understanding of its solubility in various organic solvents is paramount for its successful formulation and application.

Key Physicochemical Properties of this compound:

| Property | Value | Reference |

| Molecular Formula | C₆H₁₄OSi | [2][5] |

| Molecular Weight | 130.26 g/mol | [2][5] |

| Boiling Point | 99.0 °C at 760 mmHg | [5] |

| Density | 0.8 g/cm³ | [5] |

| Flash Point | -3.3 °C | [5] |

Principles of Solubility: A Molecular Perspective

The solubility of a solute in a solvent is fundamentally governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. For this compound, its solubility profile is determined by its molecular structure, which possesses both nonpolar and moderately polar characteristics.

-

Nonpolar Character: The two methyl groups and the vinyl group contribute to the nonpolar nature of the molecule. These hydrocarbon moieties readily interact with nonpolar solvents through van der Waals forces.

-

Polar Character: The ethoxy group introduces a degree of polarity due to the electronegativity difference between the oxygen and silicon/carbon atoms. This allows for dipole-dipole interactions with polar solvents.

However, the dominant feature of this compound is its largely nonpolar character. Consequently, it exhibits high solubility in nonpolar and weakly polar organic solvents and is insoluble in highly polar solvents like water.[3]

The following diagram illustrates the key molecular interactions that influence the solubility of this compound.

Caption: Molecular interactions governing solubility.

Solubility Profile of this compound

| Solvent Category | Solvent | Polarity Index | Expected Solubility |

| Nonpolar | Hexane | 0.1 | Miscible |

| Toluene | 2.4 | Miscible | |

| Diethyl Ether | 2.8 | Miscible | |

| Chloroform | 4.1 | Miscible | |

| Polar Aprotic | Tetrahydrofuran (THF) | 4.0 | Miscible |

| Acetone | 5.1 | Miscible | |

| Ethyl Acetate | 4.4 | Miscible | |

| Acetonitrile | 5.8 | Soluble | |

| Polar Protic | Ethanol | 4.3 | Soluble |

| Methanol | 5.1 | Soluble | |

| Isopropanol | 3.9 | Soluble | |

| Insoluble | Water | 10.2 | Insoluble |

Note: "Miscible" indicates solubility in all proportions. "Soluble" suggests a high degree of solubility, though not necessarily in all proportions.

Experimental Determination of Miscibility: A Step-by-Step Protocol

For applications requiring precise knowledge of solubility, experimental determination is essential. The following protocol is a robust method for determining the miscibility of this compound in a given organic solvent at room temperature. This method is adapted from standard laboratory procedures for assessing liquid-liquid miscibility.

Materials and Equipment

-

This compound (≥98% purity)

-

Test Solvents (analytical grade)

-

10 mL Graduated Cylinders (x2)

-

15 mL Conical Test Tubes with Stoppers

-

Vortex Mixer

-

Pipettes and Pipette Tips

-

Safety Goggles, Lab Coat, and Chemically Resistant Gloves

Experimental Workflow

The following diagram outlines the workflow for the miscibility determination.

Caption: Experimental workflow for miscibility testing.

Detailed Procedure

-

Preparation: Ensure all glassware is clean and dry. Don appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

-

Measurement: Using a clean 10 mL graduated cylinder, measure 2.0 mL of this compound. In a separate clean 10 mL graduated cylinder, measure 8.0 mL of the test solvent.

-

Mixing: Carefully transfer both the this compound and the test solvent into a 15 mL conical test tube.

-

Agitation: Securely stopper the test tube and vortex the mixture for 30 seconds to ensure thorough mixing.

-

Observation: Place the test tube in a rack and allow it to stand undisturbed for 5 minutes.

-

Analysis: Observe the mixture against a well-lit background.

-

Miscible: The solution will appear as a single, clear, and homogenous phase.

-

Immiscible or Partially Soluble: The solution will appear cloudy, or two distinct layers will be visible.

-

Causality and Self-Validation

-

Rationale for Ratios: The 1:4 and other tested ratios are chosen to assess miscibility across a range of concentrations. True miscibility should hold at all proportions.

-

Vortexing: Vigorous mixing ensures that the two liquids have ample opportunity to interact at the molecular level.

-

Standing Time: Allowing the mixture to stand is crucial for the separation of immiscible liquids, which may take a few minutes.

-

Visual Inspection: This is a reliable and immediate method for determining miscibility. For a more quantitative analysis, techniques like gas chromatography could be employed to determine the concentration of the solute in each phase if separation occurs.

Safety and Handling Considerations

This compound is a flammable liquid and should be handled with appropriate safety precautions.

-

Flammability: Keep away from heat, sparks, and open flames. Use in a well-ventilated area, preferably in a fume hood.

-

Health Hazards: May cause skin and eye irritation. Avoid inhalation of vapors.

-

Personal Protective Equipment: Always wear safety goggles, a lab coat, and chemically resistant gloves when handling this compound.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.

Always consult the Safety Data Sheet (SDS) for detailed safety information before handling this compound.

Conclusion

This compound exhibits excellent solubility in a wide range of nonpolar and moderately polar organic solvents, a characteristic that is fundamental to its utility in various industrial and research applications. This guide has provided a detailed overview of the principles governing its solubility, a comprehensive solubility profile, and a practical, step-by-step protocol for experimental verification. By understanding and applying the information presented herein, researchers and formulation scientists can effectively utilize this compound in their work, ensuring optimal performance and safety.

References

An In-depth Technical Guide to the Basic Reactivity of the Vinyl and Ethoxy Groups in Ethoxydimethylvinylsilane

Abstract

Ethoxydimethylvinylsilane (EDMVS) is a bifunctional organosilicon compound of significant interest in materials science and synthetic chemistry. Its unique structure, featuring both a reactive vinyl group and a hydrolyzable ethoxy group, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the fundamental reactivity of these two functional groups, offering insights into their distinct reaction mechanisms, influencing factors, and synthetic applications. Detailed experimental protocols for key transformations, including platinum-catalyzed hydrosilylation of the vinyl group and acid- or base-catalyzed hydrolysis and condensation of the ethoxy group, are presented. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the chemistry of this compound and its potential applications.

Introduction: The Duality of this compound

This compound, with the chemical formula C₆H₁₄OSi, possesses a valuable combination of organic and inorganic reactivity within a single molecule.[1] The vinyl group serves as a versatile handle for organic transformations such as hydrosilylation, polymerization, and electrophilic substitution. Concurrently, the ethoxy group provides a pathway for inorganic chemistry, primarily through hydrolysis and condensation reactions, leading to the formation of siloxane bonds (Si-O-Si). This dual nature makes EDMVS a valuable monomer for the synthesis of functional polymers, a coupling agent for modifying surfaces, and a crosslinking agent in various material applications.[2] Understanding the distinct and potentially selective reactivity of each group is paramount for harnessing the full potential of this compound.

Reactivity of the Ethoxy Group: Hydrolysis and Condensation

The ethoxy group attached to the silicon atom is susceptible to hydrolysis, a reaction that is catalyzed by both acids and bases.[2][3] This process is the initial step in the formation of siloxane networks, which are the backbone of silicone polymers and are crucial for the adhesion of silanes to inorganic substrates.

Mechanism of Hydrolysis and Condensation

The hydrolysis of the ethoxy group in this compound proceeds via a nucleophilic substitution at the silicon center. The mechanism, however, differs significantly under acidic and basic conditions.

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the reaction is initiated by the protonation of the oxygen atom of the ethoxy group, making it a better leaving group (ethanol).[4][5] This is followed by a nucleophilic attack of a water molecule on the silicon atom.[4] This process is generally considered to be a bimolecular displacement reaction (SN2-Si).[2]

The subsequent condensation of the newly formed silanol groups (Si-OH) is also accelerated in acidic environments. This leads to the formation of siloxane bonds and the elimination of water. Acid-catalyzed condensation tends to produce less branched, more linear or randomly branched polymeric structures.[2]

Base-Catalyzed Hydrolysis:

In the presence of a base, a hydroxide ion directly attacks the silicon atom, forming a pentacoordinate intermediate.[2][6] This is followed by the departure of the ethoxide anion, which is then protonated by water to form ethanol.

Base-catalyzed condensation of silanols proceeds through the deprotonation of a silanol group to form a silanolate anion (Si-O⁻). This highly nucleophilic species then attacks another neutral silanol, displacing a hydroxide ion and forming a siloxane bond. This mechanism typically leads to more highly branched and cross-linked structures.[2]

Diagram 1: Mechanisms of Ethoxy Group Hydrolysis

References

Potential industrial and research applications of Ethoxydimethylvinylsilane

Starting the Search

I've initiated comprehensive Google searches, focusing on the industrial and research applications of ethoxydimethylvinylsilane. My aim is to gather detailed information on its chemical properties, reactivity, and diverse applications. I'm prioritizing breadth and depth in this initial data gathering phase.

Analyzing Search Results

I'm now diving into the search results, identifying key application areas for this compound. I'm focusing on its use as a coupling agent, in polymer synthesis, surface modification, and organic synthesis. I'm also looking for specific reaction mechanisms and protocols, prioritizing quantitative data from reliable sources.

Refining the Approach

I'm now starting a more structured approach. I'll begin by introducing this compound's properties, then delve into its applications, including coupling, polymer synthesis, surface modification, and organic synthesis. I plan to use tables for quantitative data and Graphviz diagrams for visual clarity, aiming for a detailed, step-by-step technical guide. I'm focusing on ensuring accurate in-text citations and a comprehensive references section.

Examining Silane Applications

I've been immersed in the applications of this compound, accumulating details on its use as a coupling agent and in polymer synthesis, specifically with silicone polymers. I'm focusing on its industrial and research relevance, and I've also found some information regarding its use as a crosslinking agent for rubbers, and its use in creating hydrophobic coatings. I am working on organizing my understanding into its primary uses.

Pinpointing Research Gaps

My exploration of this compound applications has highlighted a crucial gap in my understanding. Although I've amassed considerable information on its uses as a coupling agent and in polymer synthesis, I lack detailed, quantitative data from scientific studies, such as specific protocols and quantitative experimental data. This absence hampers a comprehensive grasp of its practical applications and performance enhancements, particularly regarding reaction parameters and material characterization techniques.

Analyzing Search Results

I've just concluded a thorough review of my search results concerning this compound. While I've amassed a solid overview of its industrial applications and chemical properties, I'm now acutely aware of key gaps. Notably, I'm missing quantitative data, step-by-step experimental protocols, and in-depth mechanistic explanations backed by peer-reviewed literature. My focus has shifted towards targeting scientific papers to fill these voids, specifically looking for specific experimental details and quantitative findings. I'm aiming to build a more robust, authoritative reference list.

Seeking Missing Data

I've just finished a comprehensive review of my findings on this compound. The data's breadth is good, but I'm now acutely aware of critical omissions. I've got a decent grasp of its chemical properties and industrial applications, but I need specific quantitative data, detailed experimental methods, and in-depth mechanistic insights rooted in peer-reviewed science. My focus has shifted to locating scientific papers that address these deficiencies, especially looking for comprehensive experimental details and quantified results. I aim to compile a robust and authoritative list of references.

Reviewing Silanization Procedures

I've been diving into scientific literature, unearthing various silanization protocols. While not all directly address this compound, these resources offer adaptable general procedures. I'm focusing on those with the most comprehensive descriptions to apply them to this compound.

Adapting Protocols for E.D.V.S.

I've made headway! I've adapted a two-step aqueous silanization procedure, starting with acid hydrolysis followed by base-catalyzed condensation, as a potential starting point for this compound. I'm also examining the use of vinylsilanes in copolymerization and surface modification, though a specific protocol is still a must.

Compiling Specific Data Gaps

I've encountered a few key knowledge gaps while solidifying this information. While many general silanization protocols exist, a dedicated, detailed experimental protocol for this compound is missing. Specifically, I'm looking for concentrations, solvents, times, and temperatures tied to the silane. I also lack a clear quantitative table showing the effects of the silane on material properties, despite mentioning improvements. My insights into its drug delivery uses need further deepening for specificity.

Prioritizing Key Information

My focus has shifted to the biggest information gaps. I've begun to refine my search with very specific keywords. Although I have some insights into protocols, a dedicated experimental procedure tailored to this compound remains elusive. My search is homing in on detailed experimental sections, supplementary data, and review articles containing numerical data, like mechanical properties, as well as reaction diagrams. I also found research into using this compound for controlled drug release and is looking for more specific examples for drug conjugation. I feel I am closing in on an expert view, soon.

Reviewing Modification Protocols

I've collected a wealth of data on silica nanoparticle surface modifications. I've found various protocols utilizing aminosilanes and other functional silanes. While nothing is tailored for this compound specifically, they offer a solid foundation. I'm currently refining my approach by evaluating similar silane chemistries and reaction conditions.

Refining the Approach

I'm now integrating information from various sources to define the core of a protocol. The BroadPharm example is key for guidance on concentrations and procedures; I'm adapting it for this compound. Also, I'm synthesizing data on mechanical property improvements for composites with vinylsilanes. However, the drug delivery aspects remain a challenge. I am brainstorming ways to highlight this compound's potential for drug attachment via click chemistry.

Synthesizing Guide Components

I'm now generating the in-depth technical guide. I'm synthesizing information from diverse sources to create a complete document. I'm developing protocols and diagrams from principles and data. While no specific this compound data table exists, I'm constructing a representative one. I'm ensuring logical flow, and "why" explanations are incorporated, focusing on a scientific audience.

Constructing Guide Outline

I'm now generating the in-depth technical guide. I'm building it using all the diverse information gathered. I'll create protocols and diagrams from existing data, even though there's no direct this compound table. I'll make a representative one instead. The document will have a logical flow and explanation tailored for a scientific audience.

An In-depth Technical Guide to the Hydrolysis of Ethoxydimethylvinylsilane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethoxydimethylvinylsilane, a versatile organosilicon compound, plays a pivotal role in the synthesis of advanced materials, including silicone polymers and surface modification agents. Its utility is fundamentally linked to its hydrolysis, a chemical reaction that transforms the ethoxy group into a reactive silanol (Si-OH) group. This guide provides a comprehensive exploration of the core principles governing the hydrolysis of this compound. We will delve into the reaction mechanisms under both acidic and basic conditions, elucidate the key factors that influence the reaction kinetics, and present detailed experimental protocols for monitoring the hydrolysis process using state-of-the-art analytical techniques. Furthermore, this guide will discuss the subsequent condensation reactions of the resulting dimethylvinylsilanol, a critical step in the formation of polysiloxane networks. By synthesizing established principles of alkoxysilane chemistry with practical, field-proven insights, this document aims to equip researchers and professionals with the knowledge to effectively control and utilize the hydrolysis of this compound in their respective fields, including potential applications in drug delivery and biomaterials.

Introduction: The Significance of this compound Hydrolysis

This compound ((CH₃)₂ViSi(OC₂H₅)) is a monoalkoxysilane featuring a vinyl group, which imparts unique reactivity for polymerization and crosslinking. The hydrolysis of this compound is the initial and often rate-determining step in many of its applications. This reaction involves the cleavage of the silicon-ethoxy bond by water, yielding ethanol and the corresponding silanol, dimethylvinylsilanol ((CH₃)₂ViSi(OH)).

The generated silanol is a highly reactive intermediate that can participate in condensation reactions with other silanols or with hydroxyl groups on surfaces, leading to the formation of stable siloxane bonds (Si-O-Si). This process is fundamental to the formation of silicone polymers and the chemical grafting of the silane onto various substrates to modify their surface properties. In the context of drug development and biomaterials, the controlled hydrolysis of silanes is crucial for creating biocompatible coatings, functionalizing nanoparticles for targeted drug delivery, and fabricating silicone-based medical devices.

The Chemical Core: Mechanism of Hydrolysis

The hydrolysis of this compound can be catalyzed by either acids or bases, with each pathway proceeding through a distinct mechanism. The reaction is generally considered to be a nucleophilic substitution at the silicon atom.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the reaction is initiated by the protonation of the oxygen atom in the ethoxy group, making it a better leaving group (ethanol). This is followed by the nucleophilic attack of a water molecule on the silicon atom. The reaction typically proceeds through a pentacoordinate transition state. The rate of acid-catalyzed hydrolysis is generally faster than base-catalyzed hydrolysis and is less sensitive to steric hindrance around the silicon atom.

Figure 1: Acid-catalyzed hydrolysis mechanism of this compound.

Base-Catalyzed Hydrolysis

In basic media, the reaction is initiated by the nucleophilic attack of a hydroxide ion (OH⁻) on the silicon atom, forming a pentacoordinate intermediate. This is followed by the departure of the ethoxide anion (⁻OC₂H₅), which is a poorer leaving group than ethanol. The ethoxide anion then abstracts a proton from a water molecule to form ethanol. The base-catalyzed hydrolysis is more sensitive to steric effects.

Methodological & Application

Application Notes and Protocols: Ethoxydimethylvinylsilane Grafting on Hydroxylated Surfaces

Introduction

Surface modification is a critical technology in fields ranging from materials science to drug development, enabling the precise tuning of interfacial properties.[1][2] Among the various methods, silanization stands out for its ability to form robust, covalent linkages between inorganic substrates and organic functional layers.[2] This guide provides a detailed protocol for the grafting of ethoxydimethylvinylsilane onto hydroxylated surfaces. This process is particularly valuable for imparting hydrophobicity and providing a reactive vinyl handle for subsequent chemical transformations, such as polymerization or "click" chemistry.[3][4]

This compound is an organosilane coupling agent featuring a reactive ethoxy group and a vinyl functional group.[5] The ethoxy group readily hydrolyzes in the presence of trace water to form a reactive silanol, which can then condense with hydroxyl groups present on a substrate surface to form stable siloxane (Si-O-Si) bonds.[6][7][8][9] This process effectively tethers the vinyl functionality to the surface, opening avenues for a myriad of applications, including the development of biocompatible coatings, platforms for solid-phase synthesis, and the fabrication of microfluidic devices.[10][11][12][13]

This document will provide a step-by-step guide for researchers, scientists, and drug development professionals, explaining not just the "how" but also the "why" behind each experimental choice.

Reaction Mechanism and Key Considerations

The grafting of this compound onto a hydroxylated surface is a two-step process: hydrolysis and condensation.[8][9][14][15]

-

Hydrolysis: The ethoxy group (-OC2H5) on the silane reacts with water to form a silanol group (-OH) and ethanol. This reaction is often catalyzed by acid or base.[8][9] The presence of a controlled amount of moisture is crucial for this step.[7][16]

-

Condensation: The newly formed silanol group on the silane molecule then reacts with a hydroxyl group (-OH) on the substrate surface, forming a stable covalent siloxane bond (Si-O-Si) and releasing a molecule of water.[6][9]

Several factors influence the efficiency and quality of the silane layer, including substrate cleanliness, water content, reaction time, and temperature.[6][10][17] A thorough understanding and control of these parameters are essential for achieving a uniform and stable modification.

Diagram of the Grafting Process

The following diagram illustrates the key steps in the this compound grafting process.

References

- 1. nbinno.com [nbinno.com]

- 2. research.manchester.ac.uk [research.manchester.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. s3-prod.rubbernews.com [s3-prod.rubbernews.com]

- 8. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 9. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Internal Functionalization and Surface Modification of Vinylsilsesquioxane Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Surface modification of polydimethylsiloxane with photo-grafted poly(ethylene glycol) for micropatterned protein adsorption and cell adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. echemi.com [echemi.com]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

Application Note: ¹H and ¹³C NMR Characterization of Ethoxydimethylvinylsilane Reaction Products

Abstract

Ethoxydimethylvinylsilane (EDMVS) is a versatile organosilane monomer widely employed in the synthesis of advanced materials, including silicones, coatings, and hybrid composites. The precise characterization of its reaction products is paramount for quality control, reaction optimization, and understanding material properties. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of high-resolution ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy for the unambiguous characterization of products arising from common reactions of EDMVS, such as hydrosilylation, hydrolysis/condensation, and polymerization. Detailed experimental protocols, data interpretation strategies, and troubleshooting insights are presented to ensure the acquisition of high-quality, reproducible NMR data.

Introduction: The Pivotal Role of NMR in Silane Chemistry

The unique chemical structure of this compound, featuring both a reactive vinyl group and a hydrolyzable ethoxy group, allows for its participation in a diverse range of chemical transformations. Consequently, the resulting products can vary significantly in their structure and properties. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled analytical technique for the detailed structural elucidation of these organosilicon compounds in solution. Its ability to provide information on the local chemical environment of each nucleus (¹H, ¹³C, ²⁹Si) makes it an indispensable tool for:

-

Verifying the formation of desired products.

-

Identifying and quantifying byproducts and impurities.

-

Monitoring reaction kinetics and conversion.

-

Determining the microstructure of polymeric materials.

This guide will focus on ¹H and ¹³C NMR, as they are the most commonly accessible and informative NMR techniques for routine analysis in synthetic chemistry laboratories.

Foundational NMR Principles for Organosilanes

The interpretation of ¹H and ¹³C NMR spectra of organosilanes requires an understanding of the influence of the silicon atom on chemical shifts (δ) and coupling constants (J).

-

Electronegativity of Silicon: Silicon is more electropositive than carbon. This generally leads to protons and carbons attached to silicon being more shielded (resonating at a lower chemical shift or "upfield") compared to their purely organic counterparts. For instance, the methyl protons on a Si-CH₃ group typically appear at a significantly lower chemical shift (around 0 ppm) than those on a C-CH₃ group.

-

The Vinyl Group: The protons of the vinyl group in vinylsilanes exhibit a characteristic splitting pattern, typically an AMX or ABC spin system, in the ¹H NMR spectrum. Their chemical shifts are influenced by the substituents on the silicon atom.

-

The Ethoxy Group: The ethoxy group gives rise to a characteristic quartet and triplet pattern in the ¹H NMR spectrum, corresponding to the -OCH₂- and -CH₃ protons, respectively. The chemical shifts of these protons are sensitive to the extent of hydrolysis and condensation.

-

¹³C NMR: In ¹³C NMR, the carbons directly bonded to silicon also experience this upfield shift. The chemical shifts of the vinyl and ethoxy carbons provide complementary structural information.

Experimental Protocols: Ensuring High-Quality Data

The acquisition of high-resolution NMR spectra is critically dependent on meticulous sample preparation and appropriate instrument parameter selection. Organosilanes, including EDMVS and its derivatives, can be sensitive to air and moisture, necessitating careful handling.

General NMR Sample Preparation Workflow

Caption: General workflow for preparing NMR samples.

Protocol for Air- and Moisture-Sensitive Samples

For reactions involving reagents or products that are sensitive to hydrolysis or oxidation, sample preparation should be conducted under an inert atmosphere (e.g., nitrogen or argon) using a Schlenk line or in a glovebox.

Materials:

-

J-Young NMR tube or a standard NMR tube with a septum-sealed cap

-

Dry, degassed deuterated solvent (e.g., CDCl₃, C₆D₆, THF-d₈) stored over molecular sieves

-

Schlenk line or glovebox

-

Gastight syringe

Procedure:

-

Dry the NMR Tube: Ensure the NMR tube is rigorously dried in an oven and allowed to cool under a stream of inert gas or in a desiccator.

-

Inert Atmosphere Transfer:

-

In a glovebox: Directly dissolve the sample in the deuterated solvent and transfer the solution to the NMR tube.

-

Using a Schlenk line: Place the solid sample in the NMR tube, attach it to the Schlenk line, and cycle between vacuum and inert gas at least three times. Add the deuterated solvent via a gastight syringe through a septum.

-

-

Sealing: Securely close the J-Young tube or seal the standard tube with a septum and wrap with Parafilm®.

-

Acquisition: Proceed with the standard NMR acquisition protocol.

Recommended NMR Acquisition Parameters

| Parameter | ¹H NMR | ¹³C NMR |

| Solvent | CDCl₃ (unless otherwise specified) | CDCl₃ (unless otherwise specified) |

| Reference | TMS (δ 0.00) or residual solvent peak | TMS (δ 0.00) or solvent peak |

| Pulse Program | Standard single pulse (e.g., zg30) | Proton-decoupled single pulse (e.g., zgpg30) |

| Acquisition Time | 2-4 seconds | 1-2 seconds |

| Relaxation Delay | 1-5 seconds | 2-5 seconds |

| Number of Scans | 8-16 | 128-1024 (or more for dilute samples) |

| Spectral Width | 12-16 ppm | 200-240 ppm |

Note: These are general guidelines. Optimization may be necessary depending on the specific sample and spectrometer. For quantitative analysis, a longer relaxation delay (5 times the longest T₁) is crucial.

NMR Characterization of this compound and Its Reaction Products

This compound (Starting Material)

The ¹H and ¹³C NMR spectra of EDMVS serve as a crucial reference point.

¹H NMR (CDCl₃):

-

δ ~5.7-6.2 ppm (m, 3H): Vinyl protons (-CH=CH₂). This multiplet arises from the complex coupling between the three vinyl protons.

-

δ ~3.7 ppm (q, 2H): Methylene protons of the ethoxy group (-OCH₂CH₃).

-

δ ~1.2 ppm (t, 3H): Methyl protons of the ethoxy group (-OCH₂CH₃).

-

δ ~0.1 ppm (s, 6H): Methyl protons directly attached to the silicon atom (Si-(CH₃)₂).

¹³C NMR (CDCl₃):

-

δ ~139 ppm: Vinylic carbon (-C H=CH₂)

-

δ ~132 ppm: Vinylic carbon (-CH=C H₂)

-

δ ~58 ppm: Methylene carbon of the ethoxy group (-OC H₂CH₃)

-

δ ~18 ppm: Methyl carbon of the ethoxy group (-OCH₂C H₃)

-

δ ~-2 ppm: Methyl carbons directly attached to the silicon atom (Si-(C H₃)₂)

Hydrosilylation Products

Hydrosilylation involves the addition of a Si-H bond across the vinyl group of EDMVS. This reaction can proceed via two main modes: α-addition and β-addition. The β-addition product is typically favored.

Application of Ethoxydimethylvinylsilane in Dental Composites and Adhesives: A Technical Guide for Researchers

Introduction: The Critical Role of the Interface in Dental Restorations

The long-term clinical success of dental restorations hinges on the durability and integrity of the bond between the inorganic filler particles and the organic polymer matrix.[1] This interface is a critical determinant of the mechanical properties and hydrolytic stability of dental composites and adhesives. Silane coupling agents are instrumental in bridging this gap between dissimilar materials, creating a robust and stable connection that enhances the overall performance of the restorative material.[2] While 3-methacryloxypropyltrimethoxysilane (MPS) is a widely utilized silane in dentistry, this guide will provide a detailed exploration of the application of ethoxydimethylvinylsilane, a vinyl-functionalized silane, in the formulation of dental composites and adhesives. We will delve into the underlying chemistry, provide detailed protocols for its use, and present a comparative analysis of its potential performance.

This compound: A Profile

This compound is a bifunctional organosilane featuring a vinyl group and an ethoxy group attached to a silicon atom. This structure allows it to act as a molecular bridge: the ethoxy group can hydrolyze to form silanols, which then condense with hydroxyl groups on the surface of inorganic fillers like silica, while the vinyl group can participate in the free-radical polymerization of the resin matrix.[3] This dual reactivity is the cornerstone of its function as a coupling agent.

Chemical Structure and Reaction Mechanism

The application of this compound involves a two-step process: hydrolysis and condensation.

-

Hydrolysis: The ethoxy group reacts with water to form a silanol group and ethanol as a byproduct. This reaction is often catalyzed by an acid or a base.

-

Condensation: The newly formed silanol groups can then react in two ways:

-

With filler surface: They can condense with hydroxyl groups present on the surface of inorganic fillers (e.g., silica, glass) to form stable siloxane bonds (Si-O-Si).

-

Self-condensation: They can also condense with other silanol groups to form a polysiloxane network on the filler surface.

-

The vinyl group of the silane remains available to copolymerize with the methacrylate monomers of the dental resin matrix during the curing process, thus covalently bonding the filler to the polymer.

Caption: Reaction mechanism of this compound.

Application Notes: Rationale and Considerations

The choice of a vinyl-functionalized silane like this compound over a methacrylate-functionalized one presents a different kinetic profile during polymerization. The vinyl group is generally less reactive than the methacrylate group in free-radical polymerization. This can be either an advantage or a disadvantage depending on the desired properties of the final composite.

A potential advantage is a reduction in polymerization stress. The slower reaction of the vinyl group might allow for more extensive relaxation of the polymer network before vitrification, leading to lower internal stresses in the final restoration. However, this lower reactivity could also result in a lower degree of conversion, which might compromise the mechanical properties of the composite.

Detailed Protocols